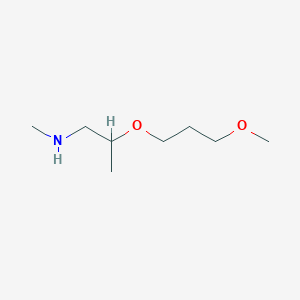![molecular formula C16H17Cl2NO B1389205 3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040688-80-9](/img/structure/B1389205.png)
3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline
概要
説明
3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline: is an organic compound with the molecular formula C16H17Cl2NO and a molecular weight of 310.22 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 3,4-dichloroaniline with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions: 3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxyl or alkoxy groups, basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
科学的研究の応用
3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
類似化合物との比較
3,4-Dichloroaniline: Shares the dichloroaniline moiety but lacks the methylphenoxypropyl group.
3-Methylphenoxypropylamine: Contains the methylphenoxypropyl group but lacks the dichloroaniline moiety.
N-Phenyl-3,4-dichloroaniline: Similar structure with a phenyl group instead of the methylphenoxypropyl group.
Uniqueness: 3,4-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline is unique due to the combination of dichloroaniline and methylphenoxypropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
IUPAC Name |
3,4-dichloro-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-4-3-5-14(8-11)20-12(2)10-19-13-6-7-15(17)16(18)9-13/h3-9,12,19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALYIMBLKBLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389127.png)
![1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1389128.png)
![5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine](/img/structure/B1389129.png)
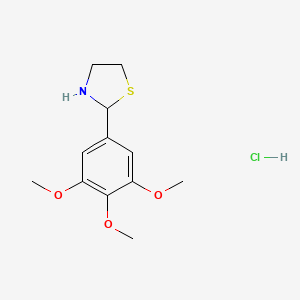
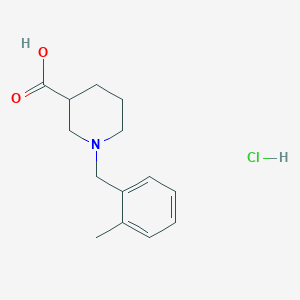
![{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1389134.png)
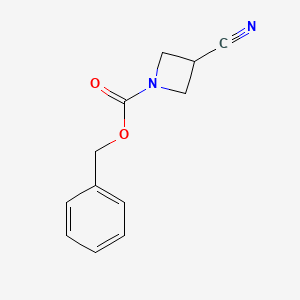
![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1389136.png)
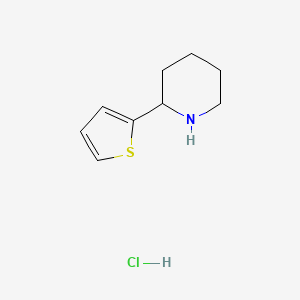
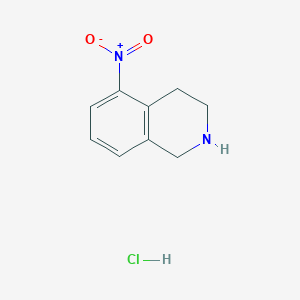
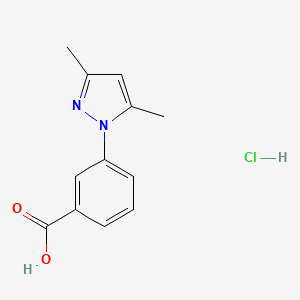
![2,7-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1389143.png)
